

Application Note: A Robust HPLC-UV Method for the Quantification of Ternidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ternidazole

Cat. No.: B086660

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Abstract

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of **Ternidazole**. While specific validated methods for **Ternidazole** are not widely published, this protocol is adapted from robust, validated methods for Tinidazole, a structurally similar 5-nitroimidazole compound. [1][2][3][4] The proposed reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with an isocratic mobile phase of acetonitrile and a phosphate buffer, offering a simple, precise, and reliable approach for the determination of **Ternidazole** in bulk drug and pharmaceutical formulations. The method is designed to be validated according to the International Conference on Harmonisation (ICH) guidelines for parameters including linearity, accuracy, precision, specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ). [2]

Introduction

Ternidazole is a 5-nitroimidazole derivative, belonging to a class of drugs known for their antiprotozoal and antibacterial activities. [5][6] Its chemical structure is 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol. [5][7] Accurate and reliable analytical methods are crucial for the quality control of **Ternidazole** in active pharmaceutical ingredients (APIs) and finished pharmaceutical products. HPLC with UV detection is a widely used technique in pharmaceutical analysis due to its high specificity, sensitivity, and accuracy. This document

provides a comprehensive protocol for developing and validating an HPLC-UV method for **Ternidazole** quantification.

Physicochemical Properties of **Ternidazole**:

Property	Value	Reference
Molecular Formula	C ₇ H ₁₁ N ₃ O ₃	[5] [6]
Molecular Weight	185.18 g/mol	[5] [6]
IUPAC Name	3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol	[5] [7]

Experimental Protocols

Materials and Reagents

- **Ternidazole** reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
- Orthophosphoric acid (AR grade)
- Methanol (HPLC grade)
- Water (HPLC grade/Milli-Q)
- 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

This method is based on conditions reported for the related compound, Tinidazole.[\[2\]](#)[\[4\]](#)

Parameter	Recommended Condition
Instrument	HPLC system with UV-Vis Detector
Column	Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase	Acetonitrile : 0.05M Phosphate Buffer (pH 2.8) (70:30 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	285 nm (A UV scan of Ternidazole is recommended to confirm λ_{max})
Column Temperature	Ambient (e.g., 30°C)
Run Time	10 minutes

Preparation of Solutions

- Phosphate Buffer (0.05M, pH 2.8): Dissolve approximately 6.8 g of KH_2PO_4 in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
- Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 70:30 (v/v) ratio. Degas the mixture by sonication for 15 minutes before use.[\[2\]](#)
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Ternidazole** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the expected linear range (e.g., 10-70 µg/mL).

Sample Preparation (from tablets)

- Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

- Accurately weigh a portion of the powder equivalent to 100 mg of **Ternidazole** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the mark with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtered solution with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 40 $\mu\text{g/mL}$).

Method Validation Protocol

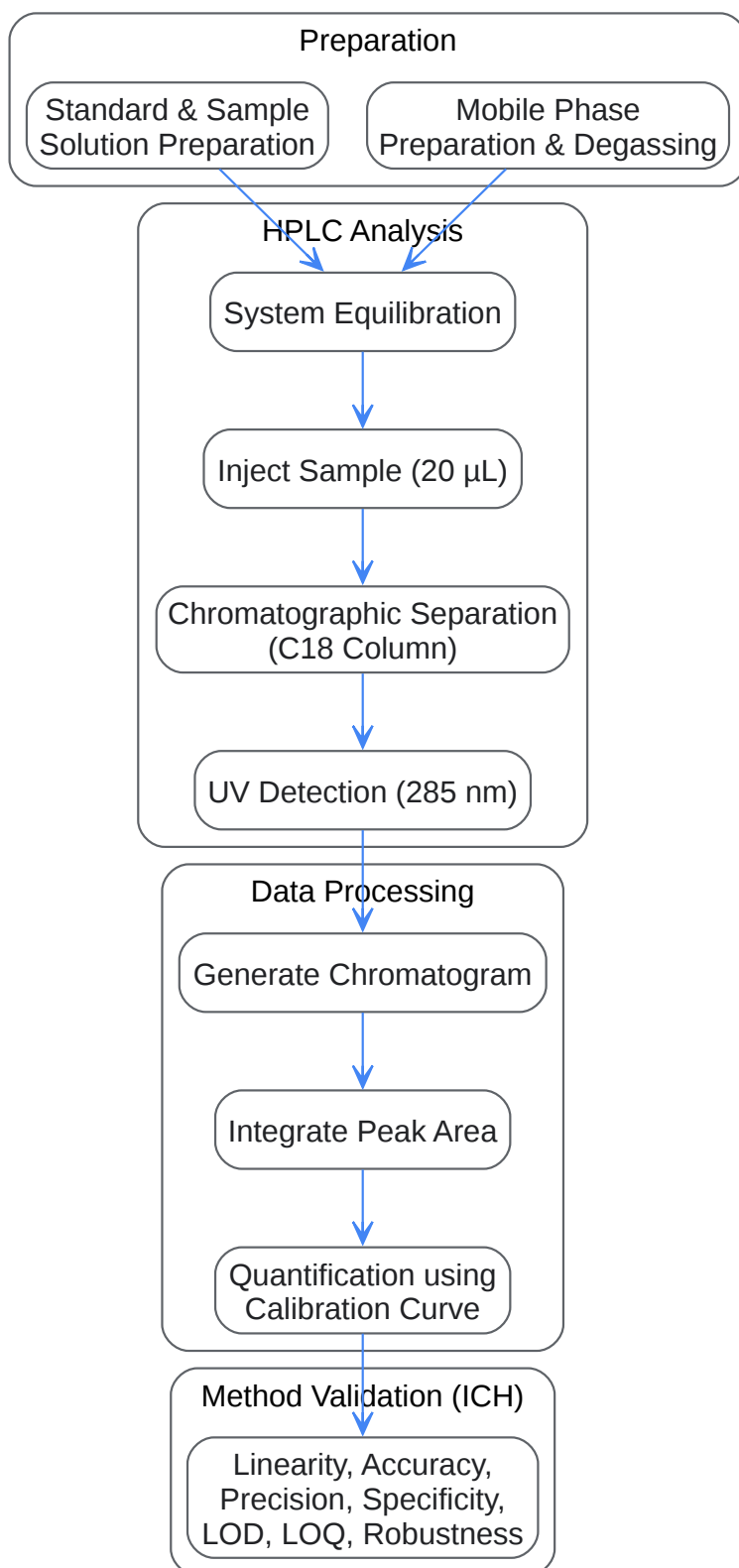
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.^[2]

- **Specificity:** The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., excipients, impurities). This is evaluated by analyzing a blank (diluent) and a placebo solution to ensure no interfering peaks are present at the retention time of **Ternidazole**.
- **Linearity:** The linearity should be evaluated by analyzing a series of at least five concentrations of the reference standard over the desired range (e.g., 10-70 $\mu\text{g/mL}$). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r^2) should be determined.^[2]
- **Accuracy:** Accuracy is determined by performing recovery studies. A known amount of **Ternidazole** standard is spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated. The acceptance criterion is typically between 98-102%.^[1]
- **Precision:**
 - **Repeatability (Intra-day Precision):** Determined by analyzing six replicate injections of the same sample solution on the same day and under the same experimental conditions.

- Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) is calculated for the results. The acceptance criterion is typically a %RSD of not more than 2%.^[1]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 \times (\sigma / S)$
 - $LOQ = 10 \times (\sigma / S)$
 - Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.^[2]
- Robustness: The reliability of the method during normal use is evaluated by deliberately varying key parameters such as the flow rate (± 0.1 mL/min), mobile phase composition ($\pm 2\%$), and detection wavelength (± 2 nm) and observing the effect on the results.^[2]

Diagrams and Data

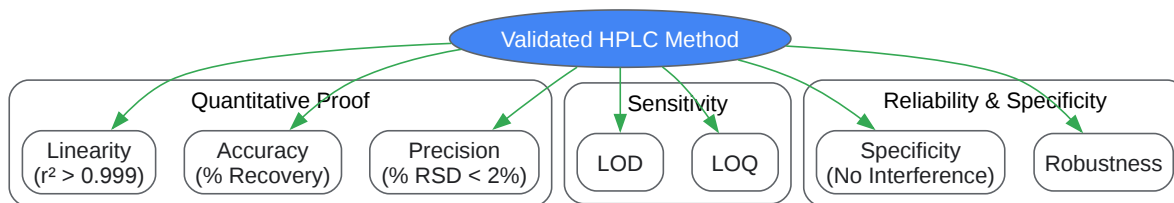
Experimental Workflow



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Caption: Workflow for **Ternidazole** quantification by HPLC-UV.

Method Validation Relationships



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Caption: Key parameters for HPLC method validation.

Summary of Expected Validation Data

The following table summarizes the typical acceptance criteria and expected results for the validation of this method, based on data from similar compounds.^{[1][2][4][8]}

Validation Parameter	Expected Result / Acceptance Criteria
Linearity Range	10 - 70 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	$\sim 0.09 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.27 \mu\text{g/mL}$
Specificity	No interference at the retention time of Ternidazole
Robustness	%RSD < 2% for varied conditions

Conclusion

The proposed RP-HPLC-UV method provides a straightforward and reliable framework for the quantification of **Ternidazole**. By adapting established chromatographic conditions for the closely related compound Tinidazole, this protocol offers an excellent starting point for method development and validation. The method is designed to be robust, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. Adherence to the validation steps outlined will ensure the method's suitability for its intended purpose, in compliance with regulatory standards.

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- To cite this document: BenchChem. [Application Note: A Robust HPLC-UV Method for the Quantification of Ternidazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086660#ternidazole-hplc-uv-method-development-for-quantification>]

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